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molecular formula C8H7N3OS B8584454 N-(thiazolo[4,5-c]pyridin-2-yl)acetamide

N-(thiazolo[4,5-c]pyridin-2-yl)acetamide

Cat. No. B8584454
M. Wt: 193.23 g/mol
InChI Key: LFAQIZYKDBJSQT-UHFFFAOYSA-N
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Patent
US04500526

Procedure details

To a suspension of 2-aminothiazolo[4,5-c]pyridine [prepared according to the procedure in T. Takahashi et al., Pharm. Bull. (Japan) 2, 34 (1954)] (151 mg, 1 mmole) in acetic anhydride (1 ml) was added pyridine (1 ml), and the mixture was heated at 100°-120° C. for an hour. After cooling, the mixture was diluted with CH2Cl2 (20 ml). The resulting precipitate was collected by filtration and recrystallized from methanol (20 ml) to give 90 mg of the title compound as fine needles (46%). Mp. >212° C. (sub.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
46%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]2[CH:9]=[CH:8][N:7]=[CH:6][C:5]=2[N:10]=1.N1C=CC=CC=1.[C:17](OC(=O)C)(=[O:19])[CH3:18]>C(Cl)Cl>[C:17]([NH:1][C:2]1[S:3][C:4]2[CH:9]=[CH:8][N:7]=[CH:6][C:5]=2[N:10]=1)(=[O:19])[CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC2=C(C=NC=C2)N1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 100°-120° C. for an hour
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol (20 ml)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC=1SC2=C(C=NC=C2)N1
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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